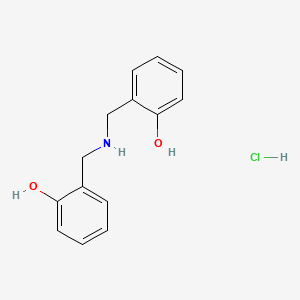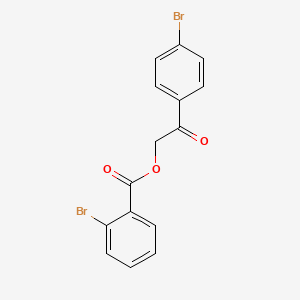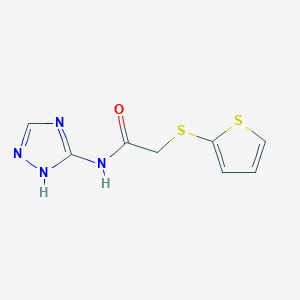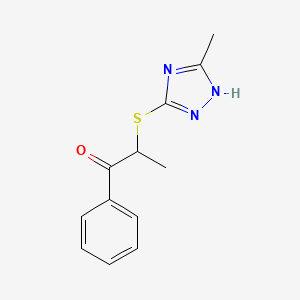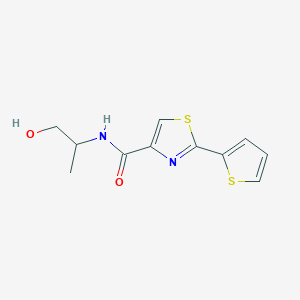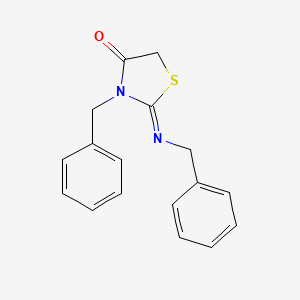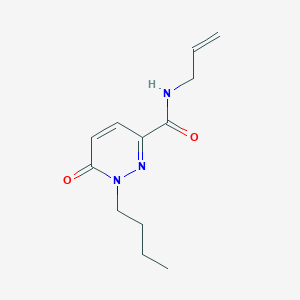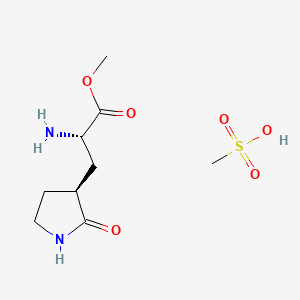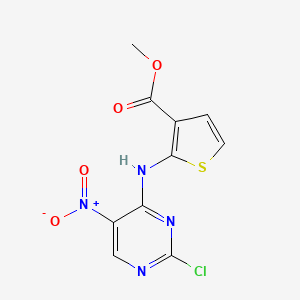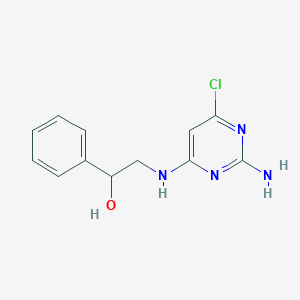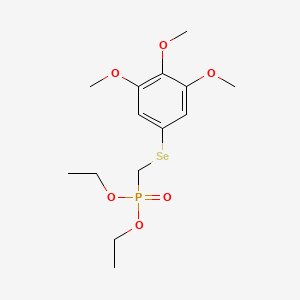
Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, selenide derivatives, and various substituted phosphonates, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential as a selenium-containing antioxidant, which can protect cells from oxidative damage.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties due to the presence of selenium, which is known for its role in inhibiting cancer cell growth.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The selenium atom in the compound can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Additionally, the phosphonate group can interact with various biological molecules, modulating their activity and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate: Similar structure but with a seleninyl group instead of a selanyl group.
Methyl 3,4,5-trimethoxybenzoate: Contains the trimethoxyphenyl group but lacks the phosphonate and selanyl groups.
Uniqueness
Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate is unique due to the combination of the phosphonate, trimethoxyphenyl, and selanyl groups in its structure.
Propiedades
Fórmula molecular |
C14H23O6PSe |
|---|---|
Peso molecular |
397.27 g/mol |
Nombre IUPAC |
5-(diethoxyphosphorylmethylselanyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C14H23O6PSe/c1-6-19-21(15,20-7-2)10-22-11-8-12(16-3)14(18-5)13(9-11)17-4/h8-9H,6-7,10H2,1-5H3 |
Clave InChI |
OQSMQXGAYCOHCY-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C[Se]C1=CC(=C(C(=C1)OC)OC)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


